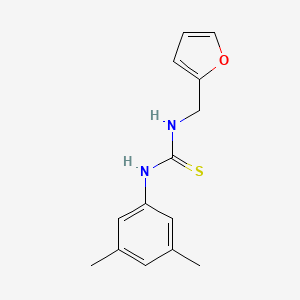![molecular formula C15H18N4O2 B5808845 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5808845.png)
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a piperidine ring, a cyano group, and an anilino group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and purification techniques can vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts such as sodium acetate and acetic anhydride . Reaction conditions can vary, but typical conditions include room temperature reactions or heating to moderate temperatures (e.g., 70°C).
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activities. For example, thermal cyclization of cyanoacetamide derivatives can lead to the formation of 1,2,4-oxadiazole derivatives .
科学研究应用
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of biologically active heterocyclic compounds.
Biological Studies: Due to its diverse biological activities, it is studied for its potential therapeutic applications, including anticancer, antifungal, and antibacterial properties.
Industrial Applications: The compound is used in the development of new materials and chemical intermediates for various industrial processes.
作用机制
The mechanism of action of 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups in the compound play a crucial role in its biological activity by enabling interactions with enzymes and receptors. These interactions can lead to the inhibition of specific biological pathways, resulting in therapeutic effects such as anticancer or antimicrobial activity .
相似化合物的比较
Similar Compounds
Similar compounds to 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide include other cyanoacetamide derivatives and piperidine-containing compounds. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and anilino groups allows for a wide range of chemical transformations and potential therapeutic applications .
属性
IUPAC Name |
1-[2-(2-cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-9-12-3-1-2-4-13(12)18-14(20)10-19-7-5-11(6-8-19)15(17)21/h1-4,11H,5-8,10H2,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKDKAVOOVZHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B5808789.png)
![(2E)-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)


![2,4-DICHLORO-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5808838.png)

